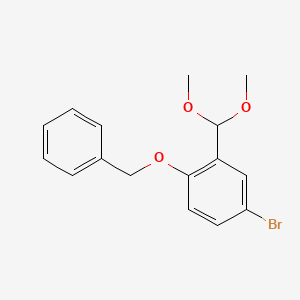

1-(苄氧基)-4-溴-2-(二甲氧甲基)苯

描述

The compound “1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene” is a chemical compound with the molecular formula C16H17BrO3 . It has a molecular weight of 337.21 . It is used in various applications and research .

Synthesis Analysis

While specific synthesis methods for “1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene” are not available, similar compounds can be synthesized through the Williamson Ether Synthesis . This process involves the reaction of an alkyl halide with an alcohol in the presence of a base .

Molecular Structure Analysis

The molecular structure of a similar compound, “1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene”, consists of a benzene ring with various functional groups attached . The exact structure of “1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene” could not be found.

Chemical Reactions Analysis

Benzene derivatives, such as the one you mentioned, can undergo various types of reactions. For example, they can participate in electrophilic substitution reactions . The reactivity of the compound can be influenced by the substituents on the benzene ring .

Physical And Chemical Properties Analysis

Benzene, a core component of the compound you mentioned, is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

科学研究应用

石墨烯纳米带合成的前体

一个应用涉及平面一维石墨烯纳米带的合成,其中“1-(苄氧基)-4-溴-2-(二甲氧甲基)苯”或相关化合物作为前体。这些纳米带以其控制的边缘形态和窄的宽度而闻名,这对于增强电子性能至关重要。合成程序和表征,如1H核磁共振、13C核磁共振、红外光谱和元素分析,支持这些先进材料的发展(Patil et al., 2012)。

用于传感应用的荧光性能

该化合物的衍生物已被探索其荧光性能。例如,通过Wittig-Horner反应合成“1-溴-4-(2,2-二苯基乙烯基)苯”展示了阻碍紧密分子间堆积的立体构型。这种特性对于基于荧光的应用是有益的,其中高强度的固态荧光对于传感或检测目的是可取的(Liang Zuo-qi, 2015)。

绿色化学中的催化剂

另一项研究描述了KHSO4催化的苄基醇转化为二苯甲烷,利用“1-(苄氧基)-4-溴-2-(二甲氧甲基)苯”或相关化学品作为中间体。这种方法突出了该化合物在促进无需过渡金属催化剂或溶剂的环保化学转化中的作用,强调了其在绿色化学倡议中的潜力(Joshi et al., 2013)。

先进药物合成

此外,该化合物在药物合成中找到应用,例如盐酸缬沙坦,一种血管紧张素II受体拮抗剂。该过程涉及通过脱羧偶联方法构建联苯基团,展示了该化合物在高效经济地创建复杂分子结构方面的实用性(Goossen et al., 2007)。

作用机制

Mode of Action

The mode of action of these compounds can be inferred from their chemical structure and the known reactions of similar compounds. The bromine atom in these compounds is a good leaving group, which suggests that these compounds may undergo nucleophilic substitution reactions . Additionally, the presence of the dimethoxymethyl and benzyloxy groups suggests that these compounds could participate in reactions involving the formation of acetals and reactions at the benzylic position .

Biochemical Pathways

For example, the formation of acetals is a key step in many biological reactions, including the breakdown and synthesis of carbohydrates .

Pharmacokinetics

For example, bromine atoms can enhance the lipophilicity of a compound, potentially increasing its absorption and distribution .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of these compounds, and the presence of other molecules can influence their stability and their ability to reach their targets .

安全和危害

未来方向

生化分析

Biochemical Properties

1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further participate in various biochemical pathways . Additionally, 1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene can interact with proteins involved in signal transduction, potentially affecting cellular communication and response mechanisms.

Cellular Effects

The effects of 1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene on cells are diverse and can influence several cellular processes. This compound has been observed to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene can alter gene expression and cellular metabolism . Furthermore, it can impact cellular functions such as proliferation, differentiation, and apoptosis, making it a compound of interest in cancer research and other fields of cellular biology.

Molecular Mechanism

At the molecular level, 1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene exerts its effects through various mechanisms. One key mechanism involves the binding to specific receptors or enzymes, leading to either inhibition or activation of these biomolecules. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene can vary over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that the compound remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels . Long-term exposure to 1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene has been associated with changes in cellular function, including alterations in metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of 1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, toxic effects such as liver damage, oxidative stress, and disruption of normal cellular functions have been observed . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s interaction with metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of the compound in target tissues, where it can exert its effects . The distribution pattern of the compound can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 1-(Benzyloxy)-4-bromo-2-(dimethoxymethyl)benzene is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biological activity.

属性

IUPAC Name |

4-bromo-2-(dimethoxymethyl)-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO3/c1-18-16(19-2)14-10-13(17)8-9-15(14)20-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVGVYXZKHSEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220550 | |

| Record name | 4-Bromo-2-(dimethoxymethyl)-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-00-5 | |

| Record name | 4-Bromo-2-(dimethoxymethyl)-1-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(dimethoxymethyl)-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1457349.png)

![3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457352.png)